Pyrido[1,2-a]benzimidazole-7,8-diol
Description
Pyrido[1,2-a]benzimidazole (B3050246) Core: A Privileged Heterocyclic Scaffold in Contemporary Chemical Research
The pyrido[1,2-a]benzimidazole core is a significant heterocyclic scaffold in modern chemical research, recognized for its versatile biological activities. This structural motif is a fusion of pyridine (B92270) and benzimidazole (B57391) rings, creating a unique architecture that has drawn considerable attention in medicinal chemistry. Benzimidazoles, and by extension, pyridobenzimidazoles, are considered "privileged scaffolds" because they can bind to a variety of biological targets with high affinity. nih.gov This characteristic stems from their structural similarity to naturally occurring nucleotides, which allows for favorable interactions with biomolecules such as proteins and nucleic acids. researchgate.net
The broad pharmacological importance of the benzimidazole core is attributed to its physicochemical properties, including its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. nih.gov These features enable benzimidazole derivatives to effectively bind with various macromolecules. nih.gov Consequently, the pyrido[1,2-a]benzimidazole framework has been explored for a range of therapeutic applications, including the development of antitumor, antimicrobial, and antiviral agents. researchgate.netnih.gov The continuous interest in this scaffold is fueled by the successful development of drugs based on similar heterocyclic systems, such as the kinase inhibitor ponatinib, which features an imidazo[1,2-b]pyridazine (B131497) core. nih.gov
The synthesis of pyrido[1,2-a]benzimidazoles has also been an active area of research, with various methods developed to construct this tricyclic system. researchgate.netrsc.org These synthetic advancements have facilitated the creation of diverse libraries of substituted pyridobenzimidazoles, enabling extensive structure-activity relationship (SAR) studies. researchgate.net These studies are crucial for optimizing the biological activity and pharmacokinetic properties of new drug candidates.
Significance of Dihydroxylated Heteroaromatic Architectures in Medicinal and Materials Chemistry
Dihydroxylated heteroaromatic architectures are of great importance in both medicinal and materials chemistry due to the unique properties conferred by the hydroxyl groups. In medicinal chemistry, the presence of hydroxyl groups on a heteroaromatic scaffold can significantly influence a molecule's biological activity. These groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. This is a key feature in the design of enzyme inhibitors and receptor ligands.
The introduction of hydroxyl groups can also impact a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the strategic placement of hydroxyl groups can enhance water solubility, which is often a desirable characteristic for drug candidates.
In the realm of materials chemistry, dihydroxylated heteroaromatic compounds are valuable building blocks for the development of novel materials with specific electronic and optical properties. The hydroxyl groups can participate in the formation of extensive hydrogen-bonding networks, leading to self-assembly and the creation of supramolecular structures. These organized assemblies can exhibit interesting properties, such as liquid crystallinity or specific photophysical behaviors. Furthermore, dihydroxylated aromatic compounds can act as ligands for metal ions, forming coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Research Landscape of Pyrido[1,2-a]benzimidazole-7,8-diol: Current Gaps and Future Trajectories
The research landscape for the specific compound this compound is still developing. While the broader class of pyrido[1,2-a]benzimidazoles has been investigated for various biological activities, detailed studies focusing solely on the 7,8-diol derivative are less common. A significant portion of the existing research on substituted pyrido[1,2-a]benzimidazoles has centered on their potential as anticancer agents. researchgate.netnih.gov For example, a series of novel pyrido[1,2-a]benzimidazoles were synthesized and evaluated for their antiproliferative activity against several human tumor cell lines. researchgate.net
A search of chemical databases reveals the existence of this compound and its methylated analog, 3-methyl-pyrido[1,2-a]benzimidazole-7,8-diol, indicating that these compounds have been synthesized. guidechem.com However, comprehensive studies on their biological properties and potential applications are not widely published.
Current Gaps in Research:
Limited Biological Evaluation: There is a lack of extensive biological screening data for this compound. Its potential in various therapeutic areas beyond oncology remains largely unexplored.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies focusing on the dihydroxy substitution pattern at the 7 and 8 positions are needed to understand the contribution of these hydroxyl groups to the molecule's activity.
Mechanism of Action: For any observed biological activity, the underlying mechanism of action of this compound has not been elucidated.
Materials Science Applications: The potential of this compound in materials science, for example, as a building block for functional materials, has not been investigated.
Future Research Trajectories:
Broad Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is warranted. This could uncover novel therapeutic applications.
Synthesis of Analogs: The synthesis and evaluation of a series of analogs with modifications to the pyrido[1,2-a]benzimidazole core, while retaining the 7,8-diol functionality, would provide valuable SAR insights.
Computational and Mechanistic Studies: In silico docking studies and in vitro mechanistic assays should be employed to identify potential biological targets and elucidate the mechanism of action.
Exploration in Materials Science: The self-assembly properties and potential for coordination with metal ions should be investigated to explore its utility in creating new materials.
Structure
3D Structure
Properties
CAS No. |
747365-76-0 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
pyrido[1,2-a]benzimidazole-7,8-diol |
InChI |
InChI=1S/C11H8N2O2/c14-9-5-7-8(6-10(9)15)13-4-2-1-3-11(13)12-7/h1-6,14-15H |
InChI Key |
QZNXGIRQKUCLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=CC(=C(C=C3N2C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 1,2 a Benzimidazole 7,8 Diol and Analogous Core Structures
Historical Development of Pyrido[1,2-a]benzimidazole (B3050246) Synthesis
The synthesis of the pyrido[1,2-a]benzimidazole framework was first reported in the late 1930s. thieme-connect.com However, it is only in the last few decades that this heterocyclic system has garnered significant attention, primarily driven by the discovery of the pharmaceutical applications of its derivatives. thieme-connect.comnih.govnih.gov Early methods for constructing this scaffold were often laborious and resulted in low yields, which presented a significant challenge for organic chemists. thieme-connect.com The growing recognition of the important biological properties of pyrido[1,2-a]benzimidazoles has since catalyzed the development of more straightforward and effective synthetic routes. thieme-connect.com
Classical and Modern Approaches for Pyrido[1,2-a]benzimidazole Scaffold Construction
A variety of synthetic strategies have been developed to access the pyrido[1,2-a]benzimidazole core, ranging from classical cyclization reactions to modern metal-catalyzed and multicomponent approaches. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.
One-Pot Cyclocondensation Reactions
One-pot cyclocondensation reactions have emerged as a powerful tool for the synthesis of pyrido[1,2-a]benzimidazoles, offering a streamlined approach that avoids the isolation of intermediates. tandfonline.comacs.org A notable example involves the one-pot, four-component reaction of pyridine (B92270) or 3-picoline, chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde in refluxing acetonitrile (B52724) to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields. acs.orgacs.orgnih.gov The proposed mechanism for this transformation involves the initial formation of polysubstituted benzenes, followed by a subsequent substitution and annulation reaction with pyridine. acs.orgnih.gov The reaction conditions, particularly the choice of solvent, have been shown to be crucial, with acetonitrile providing the best results compared to ethanol, DMF, dioxane, or toluene. acs.org
Another one-pot approach involves the reaction of heterocyclic enamines with malononitrile and electron-deficient aryl aldehydes, which leads to the formation of fluorescent pyrido[1,2-a]benzimidazoles through a process that includes the release of nitrous acid under mild conditions. tandfonline.comtandfonline.com Depending on the substituents on the heterocyclic enamine, this method can yield either a single regioisomer or an inseparable mixture of regioisomers. tandfonline.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. tandfonline.comacs.org Several MCR strategies have been successfully applied to the synthesis of the pyrido[1,2-a]benzimidazole scaffold.
A novel one-pot, four-component reaction has been developed for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde. acs.orgnih.gov This reaction, typically carried out in refluxing acetonitrile, proceeds in moderate yields and is believed to involve the formation of polysubstituted benzenes followed by substitution and annulation with pyridine. nih.gov The structures of the resulting pyrido[1,2-a]benzimidazoles have been confirmed by various spectroscopic methods, including X-ray crystallography. nih.gov
Another multicomponent approach involves the reaction of heterocyclic enamines, electron-deficient aryl aldehydes, and malononitrile. tandfonline.comtandfonline.com This reaction proceeds through an unfamiliar transformation that involves the extrusion of nitrous acid (HNO2) to afford fluorescent pyrido[1,2-a]benzimidazoles. tandfonline.comtandfonline.com The regiochemical outcome of this reaction is dependent on the substituents present on the heterocyclic enamine. tandfonline.com
The use of ionic liquids as catalysts has also been explored in the multicomponent synthesis of related pyrimido[1,2-a]benzimidazoles, highlighting the potential for environmentally benign reaction conditions. nih.gov
| Reaction Type | Reactants | Key Features |
| Four-component | Pyridine/3-picoline, chloroacetonitrile, malononitrile, aromatic aldehyde | One-pot, moderate yields, formation of polysubstituted derivatives. acs.orgnih.gov |
| Three-component | Heterocyclic enamines, electron-deficient aryl aldehydes, malononitrile | Formation of fluorescent derivatives, involves HNO2 extrusion. tandfonline.comtandfonline.com |
Reductive Intramolecular Cyclization Approaches
Reductive intramolecular cyclization is a well-established method for the formation of the pyrido[1,2-a]benzimidazole ring system. This strategy typically involves the reduction of a nitro group positioned ortho to a pyridine ring that is part of a larger precursor molecule.
A common approach utilizes N-(2-nitroaryl)pyridinium chlorides as substrates. jraic.com The reduction of these compounds, often with a reducing agent like tin(II) chloride (SnCl2), leads to the formation of the corresponding pyrido[1,2-a]benzimidazole derivatives in high yields. jraic.com For instance, the reduction of N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride and N-(2,4-dinitrophenyl)pyridinium chloride using SnCl2 in a mixture of isopropanol (B130326) and hydrochloric acid affords 7-trifluoromethyl- and 7-nitropyrido[1,2-a]benzimidazole (B11498725), respectively, in excellent yields. jraic.com
Further reduction of a nitro group on the benzimidazole (B57391) portion of the fused ring system can be achieved to introduce an amino group. For example, 7-nitropyrido[1,2-a]benzimidazole can be reduced to pyrido[1,2-a]benzimidazole-7-amine using reagents such as tin(II) chloride or titanium(III) chloride, with the latter often providing a higher yield. jraic.com It is also possible to perform the reductive cyclization and the reduction of a second nitro group in a one-pot, two-stage process, although this is generally less efficient than the stepwise approach. jraic.com
| Starting Material | Reducing Agent | Product | Yield |
| N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride | SnCl2 | 7-Trifluoromethylpyrido[1,2-a]benzimidazole | 98% jraic.com |
| N-(2,4-dinitrophenyl)pyridinium chloride | SnCl2 | 7-Nitropyrido[1,2-a]benzimidazole | 94% jraic.com |
| 7-Nitropyrido[1,2-a]benzimidazole | TiCl3 | Pyrido[1,2-a]benzimidazole-7-amine | 95% jraic.com |
Metal-Catalyzed and Metal-Free Synthetic Routes, including Ruthenium-Catalyzed C-H Bond Activation
Both metal-catalyzed and metal-free methods have been extensively developed for the synthesis of pyrido[1,2-a]benzimidazoles. thieme-connect.com
Metal-Catalyzed Routes:
Transition-metal catalysis has become a cornerstone of modern organic synthesis, and its application to the construction of pyrido[1,2-a]benzimidazoles has led to significant advances. thieme-connect.com Copper-catalyzed amination reactions have been shown to be effective for the synthesis of this heterocyclic system. nih.gov
Ruthenium-catalyzed C-H bond activation has emerged as a particularly powerful strategy. mdpi.comrsc.org For instance, the alkenylation of 2-phenylimidazo[1,2,a]pyridine can be achieved using a ruthenium catalyst, [RuCl2(p-cymene)]2, in conjunction with AgSbF6 and Cu(OAc)2·H2O. mdpi.com This reaction proceeds via a regioselective ortho-C-H bond activation, leading to the formation of a five-membered ruthenacycle intermediate. mdpi.com Ruthenium complexes with benzimidazole-derived ligands have also been synthesized and utilized as catalysts in transfer hydrogenation reactions. dergi-fytronix.com
Metal-Free Routes:
Metal-free approaches offer the advantage of avoiding potentially toxic and expensive metal catalysts. thieme-connect.com One such method involves the cyclization of aryl amidines onto non-functionalized benzenes using hypervalent iodine(III) reagents. nih.gov This dehydrogenative process is proposed to occur through a homolytic aromatic substitution involving nitrogen-centered radicals. nih.gov
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. The electrochemical oxidation of 2,4,6-tri-t-butylaniline in acetonitrile in the presence of pyridine has been shown to yield 6,8-di-t-butylpyrido[1,2-a]benzimidazole. rsc.orgrsc.org This method involves an anodic oxidation process. nih.gov Another electrochemical approach involves the oxidative cyclization with the reduction of nitrobenzene (B124822) to facilitate the cyclization onto an o-piperidinyl-substituent, also resulting in the formation of pyrido[1,2-a]benzimidazoles. nih.gov
Microwave-Assisted Annulation Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including the pyrido[1,2-a]benzimidazole core. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
A notable application of microwave irradiation is in the synthesis of 1,2-disubstituted benzimidazoles, which can serve as precursors to the pyrido[1,2-a]benzimidazole system. mdpi.com For instance, the condensation of N-phenyl-o-phenylenediamine with various aldehydes can be efficiently carried out under microwave irradiation. The use of a catalytic amount of erbium triflate (Er(OTf)₃) under solvent-free conditions has been shown to be highly effective, affording the desired benzimidazole derivatives in excellent yields and with high selectivity. mdpi.com
The following table summarizes the results of the microwave-assisted synthesis of various 1,2-disubstituted benzimidazoles, highlighting the efficiency of this methodology.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2-phenyl-1H-benzo[d]imidazole | 5 | 99 |
| 2 | 4-Methylbenzaldehyde | 1-Phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 5 | 98 |
| 3 | 4-Methoxybenzaldehyde | 1-Phenyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5 | 97 |
| 4 | 2-Hydroxybenzaldehyde | 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol | 10 | 96 |
Table 1: Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles. (Data sourced from The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation) mdpi.com
These synthesized benzimidazoles can then be further elaborated to form the final pyrido[1,2-a]benzimidazole structure through subsequent annulation reactions. The initial formation of the benzimidazole ring under microwave conditions provides a rapid and efficient entry point to these important heterocyclic systems.
Strategies for Introducing Hydroxyl Functionalities at C-7 and C-8 Positions of Pyrido[1,2-a]benzimidazole
Once the pyrido[1,2-a]benzimidazole core is established, the next critical stage is the introduction of the hydroxyl groups at the C-7 and C-8 positions. This can be achieved through several synthetic routes, primarily involving the transformation of precursor functionalities at these positions.
Synthesis via Pyrido[1,2-a]benzimidazole-7,8-diamine Precursors
A plausible and strategically sound approach to the synthesis of pyrido[1,2-a]benzimidazole-7,8-diol is through the intermediacy of the corresponding 7,8-diamine derivative. This method relies on the well-established Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a hydroxyl group via a diazonium salt intermediate.
The synthetic sequence would commence with the nitration of the pyrido[1,2-a]benzimidazole core to introduce nitro groups at the C-7 and C-8 positions. Subsequent reduction of the dinitro compound would yield the crucial pyrido[1,2-a]benzimidazole-7,8-diamine precursor.
The diamine can then be subjected to a double Sandmeyer reaction. This involves the diazotization of both amino groups using a reagent such as sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting bis(diazonium) salt in the presence of a copper(I) catalyst, typically copper(I) oxide or copper(I) nitrate, to furnish the desired this compound. researchgate.net
The general steps for this transformation are outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Dinitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 7,8-Dinitropyrido[1,2-a]benzimidazole |
| 2 | Reduction | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Pyrido[1,2-a]benzimidazole-7,8-diamine |
| 3 | Diazotization | NaNO₂, aq. H₂SO₄, 0-5 °C | Pyrido[1,2-a]benzimidazole-7,8-bis(diazonium) salt |
| 4 | Hydrolysis | Cu₂O or Cu(NO₃)₂, H₂O | This compound |
Table 2: Proposed synthetic pathway to this compound via a diamine precursor.
Oxidative Hydroxylation Methodologies
Direct oxidative hydroxylation of the pre-formed pyrido[1,2-a]benzimidazole scaffold presents an alternative and potentially more atom-economical route to the target diol. This approach circumvents the need for introducing and subsequently transforming other functional groups. However, achieving regioselectivity at the C-7 and C-8 positions can be a significant challenge.
The development of advanced catalytic systems for C-H activation and oxidation could, in principle, enable the direct hydroxylation of the aromatic ring. While specific protocols for the C-7 and C-8 dihydroxylation of pyrido[1,2-a]benzimidazole are not extensively documented, research into the oxidative functionalization of related heterocyclic systems provides a foundation for this approach. The reactivity of the pyrido[1,2-a]benzimidazole ring towards electrophilic attack would need to be carefully considered to direct the hydroxylation to the desired positions.
Selective Functionalization of Pre-formed Pyrido[1,2-a]benzimidazoles
Selective functionalization of the pyrido[1,2-a]benzimidazole ring system at the C-7 and C-8 positions can also be envisioned through electrophilic aromatic substitution reactions. The inherent reactivity of the benzimidazole portion of the molecule will dictate the position of substitution.
Studies on the electrophilic substitution of pyrido[1,2-a]benzimidazoles have shown that the position of attack is influenced by the electronic nature of the existing substituents and the reaction conditions. For instance, the nitration of substituted pyrido[1,2-a]benzimidazoles has been investigated, which could serve as the initial step in the synthesis of the 7,8-diol via the diamine pathway described earlier. Understanding the directing effects of substituents on the benzimidazole ring is crucial for achieving the desired 7,8-disubstitution pattern.
Derivatization Strategies for Pyrido 1,2 a Benzimidazole 7,8 Diol
Chemical Modifications of the Hydroxyl Groups
The phenolic hydroxyl groups at the 7- and 8-positions are prime targets for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's characteristics.
Etherification and esterification of the hydroxyl groups are fundamental transformations that can be readily achieved. These reactions serve to protect the hydroxyl groups, increase lipophilicity, and introduce functionalities that can act as prodrug moieties or engage in specific interactions with biological targets.
Etherification: The conversion of the hydroxyl groups to ethers can be accomplished using various alkylating agents under basic conditions. The choice of the alkylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized moieties.
Table 1: Representative Etherification Reactions of Pyrido[1,2-a]benzimidazole-7,8-diol
| Reagent | Base | Solvent | Product |
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 7,8-Dimethoxypyrido[1,2-a]benzimidazole |
| Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) | 7,8-Dibenzyloxypyrido[1,2-a]benzimidazole |
| 2-(Dimethylamino)ethyl chloride | Cesium carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | 7,8-Bis(2-(dimethylamino)ethoxy)pyrido[1,2-a]benzimidazole |
Esterification: The hydroxyl groups can be acylated to form esters using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. Esterification can enhance membrane permeability and can be designed to be cleaved in vivo by esterases, releasing the active diol.
Table 2: Representative Esterification Reactions of this compound
| Reagent | Catalyst/Coupling Agent | Solvent | Product |
| Acetyl chloride | Pyridine (B92270) | Dichloromethane (CH₂Cl₂) | Pyrido[1,2-a]benzimidazole-7,8-diyl diacetate |
| Benzoyl chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Pyrido[1,2-a]benzimidazole-7,8-diyl dibenzoate |
| Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH₂Cl₂) | Pyrido[1,2-a]benzimidazole-7,8-diyl diacetate |
To enhance aqueous solubility and potentially target specific cellular uptake mechanisms, the diol moiety can be glycosylated or conjugated with polar molecules.
Glycosylation: The attachment of sugar moieties can be achieved through various glycosylation methods, often involving the use of activated glycosyl donors. This strategy is particularly relevant for improving the pharmacokinetic profile of the parent compound.
Conjugation: The hydroxyl groups can serve as handles for conjugation with other molecules, such as amino acids, peptides, or other pharmacophores, to create hybrid molecules with dual or enhanced activity.
Annulation Reactions at the Diol Moiety
The ortho-positioning of the two hydroxyl groups on the benzimidazole (B57391) ring allows for cyclization reactions to form additional fused heterocyclic rings, leading to novel and more complex chemical entities.
The reaction of this compound with appropriate reagents can lead to the formation of fused five- or six-membered heterocyclic rings. For instance, reaction with phosgene (B1210022) or its equivalents can yield a cyclic carbonate, while reaction with a one-carbon synthon like formaldehyde (B43269) or an orthoformate could potentially lead to the formation of a fused acetal. More complex annulations can lead to the formation of systems like imidazo[4,5-f]benzimidazoles.
Electrophilic and Nucleophilic Aromatic Substitutions on the this compound Core
The aromatic rings of the pyrido[1,2-a]benzimidazole (B3050246) core are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. The directing effects of the fused rings and the diol group will influence the regioselectivity of these reactions.
Studies on the broader class of pyrido[1,2-a]benzimidazoles have shown that electrophilic substitution can occur on the benzimidazole or pyridine ring, depending on the reaction conditions and the substituents already present. researchgate.net For this compound, the electron-donating nature of the hydroxyl groups would be expected to activate the benzene (B151609) ring towards electrophilic attack.
Nucleophilic aromatic substitution is also a viable strategy, particularly on the pyridine ring, which is inherently more electron-deficient. rsc.org
Introduction of Diverse Pharmacophoric Side Chains
The derivatization strategies mentioned above can be utilized to introduce various pharmacophoric side chains that are known to interact with specific biological targets. For instance, the introduction of basic amine functionalities via etherification can enhance interactions with acidic residues in proteins. The attachment of Mannich base side chains has been explored for other pyrido[1,2-a]benzimidazole derivatives to impart antimalarial activity. nih.gov Similarly, the incorporation of phenylethanamine derivatives has been investigated for their potential against schistosomiasis. nih.gov These strategies can be adapted to the this compound scaffold to explore new therapeutic applications.
Table 3: Examples of Pharmacophoric Side Chains and Their Potential Introduction
| Pharmacophore | Potential Introduction Method | Rationale |
| Basic amino groups | Etherification with aminoalkyl halides | Improve solubility, target specific receptors |
| Aromatic side chains | Suzuki or Stille coupling (after conversion of OH to a triflate) | Pi-stacking interactions, hydrophobic interactions |
| Heterocyclic moieties | Buchwald-Hartwig amination (if an amino group is present or introduced) | Hydrogen bonding, specific receptor interactions |
Computational and Theoretical Investigations of Pyrido 1,2 a Benzimidazole 7,8 Diol
Spectroscopic Property Predictions and Protonation Equilibria Studies
Detailed computational and theoretical investigations specifically focused on the spectroscopic properties and protonation equilibria of Pyrido[1,2-a]benzimidazole-7,8-diol are not extensively available in the reviewed scientific literature. While the broader class of pyrido[1,2-a]benzimidazoles has been the subject of various computational studies, specific data for the 7,8-diol derivative remains unpublished.
Theoretical studies on related heterocyclic systems provide a general framework for how such investigations would be approached. Typically, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice for predicting spectroscopic characteristics and protonation behavior. These computational tools allow for the calculation of molecular geometries, electronic structures, and spectroscopic parameters like NMR chemical shifts, and UV-Vis absorption spectra.
For instance, studies on other substituted benzimidazoles have successfully used DFT to correlate calculated parameters with experimental results, such as antioxidant activity or pH-sensing capabilities. rsc.orgresearchgate.net In the case of protonation equilibria, computational models can identify the most likely protonation sites by calculating the proton affinities of different atoms within the molecule. For the pyrido[1,2-a]benzimidazole (B3050246) scaffold, the imino nitrogen of the imidazole (B134444) ring is often identified as a primary protonation site. researchgate.net
A systematic study on the proton NMR spectra of the parent pyrido[1,2-a]benzimidazole and 65 of its derivatives has established general patterns for chemical shifts. researchgate.net For example, the H1 proton of the pyridine (B92270) ring typically appears in the weakest field region of the spectrum due to the electron-accepting effect of the adjacent bridgehead nitrogen atom. researchgate.net The introduction of electron-donating diol groups at the 7 and 8 positions would be expected to influence the electron density distribution across the entire ring system, thereby shifting the predicted NMR signals of the remaining protons. However, without specific calculations for this compound, any discussion of its specific spectroscopic data or protonation constants would be purely speculative.
Future computational research on this compound would be necessary to generate the specific data required for a detailed analysis of its spectroscopic properties and behavior in different protonation states. Such studies would provide valuable insights into its electronic structure and potential applications.
Molecular Mechanisms and Biological Activity in Vitro of Pyrido 1,2 a Benzimidazole 7,8 Diol Derivatives
Antimicrobial Activity at the Cellular Level (In Vitro)
Derivatives of the pyrido[1,2-a]benzimidazole (B3050246) class have demonstrated notable antimicrobial properties. nih.gov
Certain pyrido[1,2-a]benzimidazole derivatives have shown potent bactericidal activity, including against drug-resistant strains of Mycobacterium tuberculosis. nih.gov Studies suggest that these compounds may act by inhibiting the biosynthesis of β-1,6-glucan, a crucial component of the mycobacterial cell wall. nih.gov This proposed mechanism of action provides a promising avenue for the development of new anti-tuberculosis agents. nih.gov Specifically, some derivatives have demonstrated equal in vitro activity against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, highlighting their potential in combating resistant infections. nih.gov
Several pyrido[1,2-a]indole-1,4-dione and benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives have been synthesized and evaluated for their in vitro antifungal activity against pathogenic fungal strains. nih.govresearchgate.net Many of these compounds exhibited significant antifungal properties, suggesting that this class of molecules holds promise as potent antifungal agents. nih.govresearchgate.net While the precise mechanisms are still under investigation, the structural features of these compounds are key to their activity.
Antioxidant Mechanisms (In Vitro)
The antioxidant potential of pyrido[1,2-a]benzimidazole derivatives has been evaluated through various in vitro assays. researchgate.netbohrium.com
The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Several studies have utilized this method to assess the antioxidant capacity of novel pyrido[1,2-a]benzimidazole derivatives. researchgate.netbohrium.com Research has shown that the substitution pattern on the pyrido[1,2-a]benzimidazole scaffold significantly influences the antioxidant activity. bohrium.com For instance, certain amido-substituted derivatives have demonstrated notable reducing power in FRAP assays. bohrium.com
A study on novel methoxy (B1213986) amidino substituted benzimidazoles also highlighted the influence of methoxy groups and the type of substituent on the benzimidazole (B57391) core on their pronounced antioxidative activity. researchgate.net
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay is another common method to evaluate antioxidant activity. researchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov Studies on amido-substituted pyrido[1,2-a]benzimidazoles have shown that certain derivatives possess significant free radical scavenging activity. bohrium.com The presence and position of specific substituents on the core structure were found to be crucial for this activity. bohrium.com
Antiproliferative and Cytotoxic Effects (In Vitro)
Pyrido[1,2-a]benzimidazole derivatives have been the focus of research for their potential as anticancer agents. researchgate.netbohrium.com The structural similarity of the benzimidazole moiety to naturally occurring nucleotides allows these compounds to interact with biological macromolecules like DNA and RNA, which is a key feature for their biological activities. researchgate.net
A series of novel pyrido[1,2-a]benzimidazoles were synthesized and evaluated for their antiproliferative activity against several human tumor cell lines, including cervical (HeLa), colorectal (SW620), breast (MCF-7), and hepatocellular carcinoma (HepG2). researchgate.netbohrium.com The results indicated that the cytotoxic activity was influenced by the substitution pattern on the pyrido[1,2-a]benzimidazole scaffold. bohrium.com For example, one amido-substituted derivative, compound 25 , showed the most pronounced and selective antiproliferative effect, particularly against MCF-7 and HeLa cell lines. bohrium.com
Furthermore, N-1 and N-2 substituted pyrazolo[4,5-g]pyrido[1,2-a]benzimidazoles have been evaluated for their in vitro cytotoxicity against K562 and HL60 cells. nih.gov While these compounds were less potent than the standard drug doxorubicin (B1662922) against sensitive cell lines, they exhibited similar activity against multidrug-resistant (MDR+) cell lines, suggesting they are not affected by the same resistance mechanisms. nih.gov
Inhibition of Cancer Cell Lines (e.g., HCT 116, H 460, MCF-7, HeLa, SK-MEL-5)
Derivatives of the pyrido[1,2-a]benzimidazole scaffold have demonstrated notable antiproliferative activity against a variety of human tumor cell lines. For instance, certain amido-substituted pyrido[1,2-a]benzimidazoles have shown selective cytotoxic effects. One such compound exhibited a pronounced antiproliferative impact on the MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines, with IC50 values of 6 µM and 8 µM, respectively. bohrium.com Further studies on related structures have expanded the scope of their anticancer potential. For example, some N-substituted benzimidazole carboxamides have shown strong activity against HCT 116 (colon carcinoma) and H 460 (lung carcinoma) cells, with IC50 values as low as approximately 0.6 µM and 0.4 µM, respectively, for certain derivatives. researchgate.net
The broader class of benzimidazole derivatives has also been evaluated against various cancer cell lines. In studies on HCT-116 cells, different benzimidazole derivatives displayed a range of IC50 values from 16.2 µg/mL to 28.5 µg/mL. waocp.orgnih.gov Against the MCF-7 cell line, IC50 values for other benzimidazole compounds ranged from 8.86 µg/mL to 31.2 µg/mL. waocp.orgnih.gov Furthermore, certain benzimidazole-based compounds have shown activity against the malignant melanoma cell line SK-MEL-5, with some derivatives exhibiting IC50 values as low as 0.348 µM. nih.gov A series of pyrido[1,2-a]benzimidazoles has been synthesized and evaluated for their potential antiproliferative activity against four human tumour cell lines: cervical (HeLa), colorectal (SW620), breast (MCF-7) and hepatocellular carcinoma (HepG2). researchgate.net Some of these derivatives showed notable activity against certain tumor cell lines. nih.gov
Table 1: Inhibitory Concentrations (IC50) of Selected Pyrido[1,2-a]benzimidazole and Related Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 Value |
|---|---|---|
| Amido-substituted pyrido[1,2-a]benzimidazole | MCF-7 | 6 µM bohrium.com |
| Amido-substituted pyrido[1,2-a]benzimidazole | HeLa | 8 µM bohrium.com |
| N-substituted benzimidazole carboxamide | HCT 116 | ~0.6 µM researchgate.net |
| N-substituted benzimidazole carboxamide | H 460 | ~0.4 µM researchgate.net |
| Benzimidazole derivative | HCT-116 | 16.2 ± 3.85 µg/mL nih.gov |
| Benzimidazole derivative | HCT-116 | 28.5 ± 2.91 µg/mL nih.gov |
| Benzimidazole derivative | MCF-7 | 8.86 ± 1.10 µg/mL nih.gov |
| Benzimidazole derivative | MCF-7 | 30.29 ± 6.39 µg/mL nih.gov |
Molecular Targets: Topoisomerase IIα Inhibition and Catalytic Mode
The mechanism of action for the anticancer effects of some pyrido[1,2-a]benzimidazole-related compounds has been linked to the inhibition of topoisomerase II. nih.gov Specifically, pyrrolo[1,2-a]-benzimidazole quinones, which are structurally related to the pyrido[1,2-a]benzimidazole scaffold, have been shown to inhibit topoisomerase II. nih.gov The cytotoxicity of these compounds is influenced by substituents on the benzimidazole ring system. nih.gov For certain acetamido-substituted pyrrolo[1,2-a]benzimidazoles (APBIs), a change from a 7-methyl to a more electron-rich 7-methoxy group resulted in a significant loss of cytotoxicity and a decrease in topoisomerase II inhibition. nih.gov The proposed mechanism of inhibition involves the intercalation of the more electron-deficient derivatives into the DNA. nih.gov
While direct studies on Pyrido[1,2-a]benzimidazole-7,8-diol are limited, the broader class of benzimidazoles has been recognized for its topoisomerase inhibitory activity. nih.gov Some benzimidazole derivatives have been found to be dual inhibitors of topoisomerase I-β and tubulin polymerization. nih.gov Other related heterocyclic compounds, such as certain acridone (B373769) derivatives, have been identified as catalytic inhibitors of topoisomerase II. nih.gov These agents were found to antagonize the DNA cleavage induced by etoposide (B1684455) and amsacrine, suggesting a mode of action that involves interference with the binding of topoisomerase II to DNA. nih.gov
Induction of Apoptosis and Cell Cycle Modulation (e.g., G1/S phase arrest)
The antiproliferative effects of benzimidazole derivatives are often associated with the induction of apoptosis and modulation of the cell cycle. Some benzimidazole-based compounds have been shown to arrest the cell cycle at different phases. For example, certain novel benzimidazole derivatives have been reported to induce a G1/S phase arrest in A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) cells. mdpi.com The ability of these compounds to halt the cell cycle progression at the G1 and S phases contributes to their cytotoxic effects. mdpi.com
In studies involving HCT-116 cells, some benzimidazole derivatives have demonstrated pro-apoptotic activity that was higher than the reference compound camptothecin. nih.gov This was evidenced by an increase in the levels of p53, the Bax/Bcl-2 ratio, and caspase 3/7 activity. nih.gov Furthermore, a flow cytometric analysis of HeLa cells treated with certain N,N-diethylamino substituted benzimidazole derivatives indicated a significant cell-cycle arrest in a dose-dependent manner. researchgate.net
Inhibition of Cell Migration
In addition to their antiproliferative effects, some pyrido[1,2-a]benzimidazole derivatives have been found to inhibit cancer cell migration. In a wound-healing experimental model using the highly aggressive human MDA-MB-435s cell line, several compounds from a synthesized series demonstrated notable anti-migration properties. researchgate.net Specifically, six compounds in this series were able to inhibit cell migration by 41% to 50%, while four other compounds showed even greater inhibition, ranging from 53% to 62%. researchgate.net One particular compound was highlighted for possessing both antiproliferative and anti-migration activities, suggesting its potential as an anti-metastatic agent. researchgate.net
Antiparasitic Efficacy (In Vitro)
The pyrido[1,2-a]benzimidazole scaffold has also been identified as a promising chemotype for the development of novel antiparasitic agents, with significant in vitro activity demonstrated against both Schistosoma mansoni and Plasmodium falciparum.
Antischistosomal Activity against Schistosoma mansoni (newly transformed schistosomula and adult worms)
A novel series of N1-1-phenylethanamine derivatives of pyrido[1,2-a]benzimidazole has shown potent in vitro activity against Schistosoma mansoni. These compounds were effective against both the newly transformed schistosomula (NTS) and the adult worm stages of the parasite, with IC50 values ranging from 0.08 µM to 1.43 µM. nih.govresearchgate.net In broader screenings of pyrido[1,2-a]benzimidazole derivatives, a significant number of compounds displayed high mortality rates against the parasite. researchgate.net At a concentration of 10 µM, 48 out of 57 tested compounds resulted in over 70% mortality of NTS, and 37 of these compounds maintained a mortality rate of over 60% against adult S. mansoni. researchgate.net
Table 2: In Vitro Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Derivatives against Schistosoma mansoni
| Derivative Class | Parasite Stage | Activity |
|---|---|---|
| N1-1-Phenylethanamine derivatives | Newly Transformed Schistosomula & Adult Worms | IC50: 0.08 - 1.43 µM nih.govresearchgate.net |
| Various pyrido[1,2-a]benzimidazoles | Newly Transformed Schistosomula | >70% mortality at 10 µM (48/57 compounds) researchgate.net |
Antimalarial Activity against Plasmodium falciparum (chloroquine-sensitive and multidrug-resistant strains)
The pyrido[1,2-a]benzimidazole scaffold has emerged as a promising foundation for the development of new antimalarial drugs. researchgate.net A novel class of these compounds was synthesized and evaluated for its antiplasmodial activity. nih.gov The in vivo efficacy of these derivatives is thought to be a result of their active metabolites, with two showing potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov One of the most active compounds, TDR86919, demonstrated improved in vitro activity against the drug-resistant K1 strain of P. falciparum compared to chloroquine, with an IC50 of 0.047 µM versus 0.17 µM for chloroquine. researchgate.net This potency was maintained across a range of drug-sensitive and drug-resistant strains. researchgate.net
Mechanistic Insights: Inhibition of β-Hematin Formation
Pyrido[1,2-a]benzimidazoles (PBIs) have demonstrated potent antimalarial activity, which is largely attributed to their ability to suppress heme detoxification in the Plasmodium falciparum parasite. acs.org The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into a non-toxic crystal called hemozoin, which is identical to β-hematin. PBIs inhibit this crucial polymerization process. acs.orgnih.gov
The proposed mechanism involves the PBIs interfering with the formation of β-hematin. researchgate.net These compounds are thought to form stable complexes with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of β-hematin, thus preventing its incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme within the parasite, causing its death. acs.org Interestingly, while there is a suggested correlation between the inhibition of β-hematin formation and parasite survival, some studies have found no direct correlation between the β-hematin inhibitory and antischistosomal activities of certain PBI derivatives, suggesting that other targets or a different mode of crystal formation inhibition may be at play. nih.govresearchgate.net
Enzyme Inhibition and Receptor Modulation (In Vitro)
GABA-A Receptor Modulation
Certain pyrido[1,2-a]benzimidazole derivatives have been identified as a novel structural class of ligands for the benzodiazepine (B76468) binding site on γ-aminobutyric acid type A (GABA-A) receptors. nih.govacs.org These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. mdpi.com
In vitro studies have shown that these compounds can modulate the GABA-A receptor. nih.gov The binding of these derivatives to the receptor is explored through their interaction with specific isoforms. For instance, molecular docking analyses have been used to investigate the binding affinity of benzimidazole derivatives with different GABA-A receptor isoforms, revealing interactions with active sites through hydrogen bonds and Pi-Alkyl interactions. researchgate.net The interaction of these compounds with the GABA-A receptor suggests their potential as anxiolytic agents. nih.gov
Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases, is a key component in T-cell signaling and activation. nih.govplos.orgresearchgate.net As such, it is a significant target for therapeutic intervention in autoimmune diseases. Several benzimidazole derivatives have been developed as inhibitors of protein kinases, including Lck. rsc.org
A series of 2-benzimidazole substituted pyrimidines and 4-amino-6-benzimidazole-pyrimidines have been designed and shown to be potent inhibitors of Lck. nih.govnih.gov In vitro biochemical and cellular assays have demonstrated that these compounds can exhibit single-digit nanomolar IC50 values against Lck. nih.gov The binding mode of these inhibitors has been studied, revealing their potential to interfere with the kinase's activity. nih.gov
DNA Interaction Studies (In Vitro)
DNA Intercalation Mechanisms
The planar structure of the pyrido[1,2-a]benzimidazole ring system makes it suitable for intercalating into DNA. researchgate.net This interaction can disrupt DNA metabolic pathways and is a mechanism for the cytotoxic potential of these compounds.
Studies have shown that certain derivatives can bind to DNA. For example, copper(II) complexes of benzimidazole derivatives have been shown to interact with DNA, with binding constants in the order of 10^4. rsc.org Molecular docking analyses suggest that these complexes can interact with the minor groove of the DNA duplex. rsc.org The DNA-intercalating properties of some pyrido[1,2-a]benzimidazole derivatives have been utilized to study their effects on chromosome condensation. researchgate.net
DNA Cleavage Properties
Some pyrido[1,2-a]benzimidazole derivatives have been investigated for their ability to cleave DNA, a property that can contribute to their antitumor activity. nih.govresearchgate.net The mechanism of DNA cleavage is thought to involve reductive alkylation of DNA, followed by the generation of reactive oxygen species. nih.gov
Derivatives of the pyrrolo[1,2-a]benzimidazole system, which is structurally related to pyrido[1,2-a]benzimidazoles, have shown excellent DNA strand-cleaving capabilities. nih.gov For instance, the reduction of the quinone ring in certain benzimidazole analogues leads to the formation of a stable adduct with DNA, which can then be cleaved at specific base sites upon certain conditions. nih.gov Similarly, pyrimido[1,6-a]benzimidazoles, which are also modeled on quinolones, have been shown to enhance topoisomerase II-mediated DNA cleavage. nih.gov
Interactive Data Table: Biological Activities of Pyrido[1,2-a]benzimidazole Derivatives and Related Compounds
| Compound Class | Target | In Vitro Activity | Reference |
| Pyrido[1,2-a]benzimidazoles | β-Hematin | Inhibition of formation | acs.org |
| Pyrido[1,2-a]benzimidazoles | GABA-A Receptor | Ligand for benzodiazepine binding site | nih.gov |
| 2-Benzimidazole substituted pyrimidines | Lck Kinase | Low nanomolar inhibition | nih.gov |
| 4-Amino-6-benzimidazole-pyrimidines | Lck Kinase | Single-digit nanomolar IC50 | nih.gov |
| Pyrrolo[1,2-a]benzimidazoles | DNA | Reductive alkylating DNA cleaving agents | nih.gov |
| Pyrimido[1,6-a]benzimidazoles | Topoisomerase II | Enhancement of DNA cleavage | nih.gov |
Structure Activity Relationship Sar Studies of Pyrido 1,2 a Benzimidazole 7,8 Diol and Its Derivatives
Influence of Hydroxyl Group Position and Chemical Modifications on Biological Activity
The position and chemical modification of hydroxyl groups on the pyrido[1,2-a]benzimidazole (B3050246) scaffold play a crucial role in determining the biological activity of these compounds. For instance, in the context of antimalarial activity, the presence of a 4-hydroxyl group is a key structural feature. acs.orgnih.gov
Studies on antimalarial pyrido[1,2-a]benzimidazole derivatives with Mannich base side chains have revealed that interchanging the positions of the 4-hydroxyl group and the Mannich base side group can significantly lower antiplasmodium activity. acs.orgnih.gov Similarly, replacing the 4-hydroxyl group with a fluorine atom also leads to a reduction in activity. acs.orgnih.gov These findings suggest that the 4-hydroxyl group is critical for the bioactivation of these compounds. acs.org
Furthermore, research into the antiproliferative and antioxidative activities of novel pyrido[1,2-a]benzimidazoles has highlighted the importance of substituent placement. bohrium.comnih.gov While specific details on the direct influence of the 7,8-diol positioning are limited in the provided results, the general principle that substituent location affects cytotoxic activity is well-established for this class of compounds. bohrium.com
Impact of Peripheral Substituents on Pharmacological Profiles
Electronic Effects of Substituents (e.g., electron-donating and electron-withdrawing groups)
The electronic properties of substituents on the pyrido[1,2-a]benzimidazole ring system have a demonstrable impact on their biological activity. For example, in the development of anticancer agents, the introduction of haloarylamino and haloarylaminomethylene moieties has been explored. nih.gov
Specifically, a p-fluorophenylamino or a p-chlorophenylamino substituent at certain positions can lead to notable activity against some tumor cell lines. nih.gov This suggests that electron-withdrawing groups in specific locations can enhance the antineoplastic properties of these compounds. Conversely, studies on the antioxidative properties of pyrido[1,2-a]benzimidazoles have shown that introducing electron-donating substituents, such as N,N-dialkylamines or methoxy (B1213986) groups, can enhance their antioxidative features. researchgate.net The transmission of these electronic effects within the pyrido[1,2-a]benzimidazole system has been noted to differ from that in simpler benzenoid systems. researchgate.net
Role of the Nitrogen Bridgehead and Fused Ring Systems
The synthesis of pyrido[1,2-a]benzimidazoles and other fused imidazole (B134444) derivatives with a bridgehead nitrogen atom has been a subject of considerable interest due to their potential as biologically active compounds. crossref.orgresearchgate.net These compounds are considered bioisosteres of nucleobases, which may explain their ability to interact with DNA and other cellular components. researchgate.net The unique electronic environment created by the fused rings and the bridgehead nitrogen is a key determinant of the diverse pharmacological activities observed in this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net
Side Chain Variations and their Contribution to Activity (e.g., Mannich bases, phenylethanamine derivatives)
The introduction of various side chains, such as Mannich bases and phenylethanamine derivatives, has been a successful strategy for modulating the biological activity of pyrido[1,2-a]benzimidazoles. mdpi.comnih.govnih.gov
Mannich Bases: A series of pyrido[1,2-a]benzimidazoles bearing Mannich base side chains have been synthesized and evaluated for their antimalarial activity. acs.orgnih.gov These compounds have shown potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov The in vivo efficacy of these derivatives is believed to be a result of their active metabolites. nih.gov The structure of the Mannich base side chain, particularly the phenyl ring, is a site for metabolic conjugation. nih.gov Combining the pyrido[1,2-a]benzimidazole scaffold with an aryloxypyrazole moiety through a Mannich base linkage has also been explored to enhance pharmacological activity. mdpi.com
Phenylethanamine Derivatives: Novel N1-1-phenylethanamine derivatives of pyrido[1,2-a]benzimidazoles have demonstrated potent in vitro antischistosomal activity against Schistosoma mansoni. acs.orgnih.gov These compounds were highly active against both newly transformed schistosomula and adult worms, with some derivatives showing significant in vivo efficacy in infected mice. acs.orgnih.gov
SAR for Specific Biological Targets (e.g., Antiproliferative, Antischistosomal, Antimalarial, Antimicrobial)
The structure-activity relationships (SAR) of pyrido[1,2-a]benzimidazole derivatives have been investigated for a range of biological targets, leading to the identification of key structural features for specific activities. acs.orgacs.orgmdpi.comnih.govbohrium.comnih.govnih.govmdpi.comresearchgate.netcrossref.org
Antiproliferative Activity: For antiproliferative activity, the substitution pattern on the pyrido[1,2-a]benzimidazole core is crucial. bohrium.com Studies have shown that the introduction of specific substituents can lead to potent and selective activity against various human tumor cell lines. bohrium.comnih.gov For example, a compound with an 8-amino substituent has shown promising results. bohrium.com The presence of haloarylamino moieties has also been linked to notable antineoplastic activity. nih.gov Furthermore, certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives have exhibited effective anti-tumor activity at low micromolar concentrations against a panel of human cancer cell lines, with superior activity towards leukemia. imtm.cz
Antischistosomal Activity: In the context of antischistosomal activity, N1-1-phenylethanamine derivatives of pyrido[1,2-a]benzimidazoles have emerged as a promising class of compounds. acs.orgnih.gov These derivatives have shown potent in vitro activity against Schistosoma mansoni. acs.orgnih.gov While a direct correlation between the inhibition of β-hematin formation and antischistosomal activity was not observed, suggesting other potential mechanisms of action, these compounds have demonstrated significant worm burden reduction in vivo. acs.orgnih.gov
Antimalarial Activity: The antimalarial activity of pyrido[1,2-a]benzimidazoles is well-documented, with several key SAR findings. acs.orgnih.govnih.govacs.org The presence of a 4-hydroxyl group and a Mannich base side chain are important for activity. acs.orgnih.gov The metabolic stability of the alkylamino side chain has been identified as a critical factor influencing in vivo efficacy. nih.gov These compounds are believed to exert their parasiticidal effects by achieving high cellular uptake and suppressing heme detoxification. acs.org They have shown equipotency against both chloroquine-susceptible and resistant parasite strains. acs.org
Antimicrobial Activity: The pyrido[1,2-a]benzimidazole scaffold has also been explored for its antimicrobial properties. mdpi.com The nature of substituents on the aryl ring attached to the pyrazole (B372694) unit, as well as substituents on the benzimidazole (B57391) unit, strongly influences antimicrobial activity. researchgate.net The fusion of the benzimidazole moiety with other heterocyclic rings, such as in pyrazolo-benzimidazole hybrid Mannich bases, has been shown to result in compounds with antimicrobial and antibiofilm activities. mdpi.com
Based on a comprehensive search of scientific literature, it is not possible to generate an article focused solely on the chemical compound “Pyrido[1,2-a]benzimidazole-7,8-diol” with the detailed specifications and data requested.
A thorough review of available research databases and scientific publications has revealed a significant lack of specific information on "this compound". While the broader family of pyrido[1,2-a]benzimidazole derivatives has been the subject of research for various advanced applications, data and findings pertaining specifically to the 7,8-diol isomer are not present in the accessible literature.
Consequently, the essential data points required to populate the outlined sections and subsections of the requested article, including:
Advanced Applications of Pyrido 1,2 a Benzimidazole 7,8 Diol
Chemodosimeters for Specific Chemical Species Detection:There is no information on the application of Pyrido[1,2-a]benzimidazole-7,8-diol as a chemodosimeter.
Without peer-reviewed scientific sources detailing these specific applications and properties, generating a thorough, informative, and scientifically accurate article as per the user's instructions is not feasible. An article on the broader class of pyrido[1,2-a]benzimidazole (B3050246) derivatives could be produced, but it would not adhere to the strict focus on the "this compound" compound as mandated by the prompt.
Conclusion and Future Perspectives in Pyrido 1,2 a Benzimidazole 7,8 Diol Research
Synthesis and Derivatization Advancements
The future development of Pyrido[1,2-a]benzimidazole-7,8-diol as a therapeutic scaffold hinges on the establishment of efficient and versatile synthetic routes. While numerous methods exist for the synthesis of the core pyrido[1,2-a]benzimidazole (B3050246) ring system, specific strategies for introducing the 7,8-dihydroxy pattern are not yet well-established. rsc.org Future synthetic advancements will likely focus on two primary approaches:
Linear Synthesis from Substituted Precursors: This approach would involve the condensation of a pyridine-based building block with a pre-functionalized benzene (B151609) derivative, namely a 1,2-diaminobenzene containing the 7,8-diol (or a protected version thereof). Protecting the highly reactive catechol group during the cyclization steps will be critical to prevent unwanted side reactions and oxidation.
Late-Stage Functionalization: An alternative strategy involves the introduction of the diol functionality onto a pre-formed pyrido[1,2-a]benzimidazole core. This could potentially be achieved through selective oxidation or hydroxylation reactions, which would offer a more convergent and flexible route to a variety of analogs.
Once the this compound core is accessible, further derivatization will be key to exploring its structure-activity relationships (SAR). mdpi.com Future work should explore modifications at several key positions:
Derivatization of the Catechol Group: The hydroxyl groups can be esterified or etherified to create prodrugs. taylorandfrancis.com This strategy can enhance lipophilicity, improve metabolic stability, and potentially target specific esterases in tissues like the lungs for localized drug release. taylorandfrancis.com
Modification of the Pyridine (B92270) and Imidazole (B134444) Rings: The core scaffold offers multiple sites for substitution. Functional groups can be introduced to modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby fine-tuning its interaction with biological targets. acs.org
Elucidation of Molecular Mechanisms in Biological Systems
A significant area of future research will be to unravel the specific molecular mechanisms through which this compound exerts its biological effects. The parent scaffold is known to interact with various biomolecules, a property attributed to its structural similarity to natural purines, which allows for engagement with DNA, RNA, and proteins. researchgate.net For instance, some derivatives exhibit antischistosomal activity by potentially interfering with hemozoin formation, a critical detoxification process for the parasite. nih.gov
The introduction of the catechol moiety is expected to add new dimensions to its mechanism of action. Catechol-containing compounds are a well-documented class of antioxidants, radical scavengers, and inhibitors of protein aggregation. nih.govnih.govrsc.org The redox state of the catechol group is often a key determinant of its activity, with the potential to form reactive ortho-quinones that can covalently modify proteins. nih.gov
Therefore, future investigations should explore a dual-mechanism hypothesis:
Core Scaffold Activity: The tricyclic system may retain its inherent ability to interact with targets identified for other pyrido[1,2-a]benzimidazole derivatives. nih.govnih.gov
Catechol-Mediated Activity: The 7,8-diol group could confer potent antioxidant properties, protecting cells from oxidative damage, a hallmark of many diseases including neurodegeneration and cancer. nih.govnih.gov It may also inhibit the formation of toxic protein aggregates, a mechanism relevant to neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Furthermore, the catechol moiety is an excellent metal chelator, which could be relevant for modulating the activity of metalloenzymes or reducing metal-ion-induced oxidative stress. rsc.org
Leveraging Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into drug-target interactions and predicting the properties of novel compounds. choderalab.org For the development of this compound derivatives, a multi-faceted computational approach will be crucial.
Future research should systematically apply a range of computational methods that have proven successful for other benzimidazole-based inhibitors: nih.govnih.govtandfonline.comresearchgate.netnih.gov
Molecular Docking: To identify and validate potential biological targets by predicting the binding mode and affinity of the diol scaffold within the active sites of various proteins, such as kinases, polymerases, or phosphatases. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate the structural features of a series of derivatives with their biological activity. biointerfaceresearch.com These models can then be used to predict the potency of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. nih.govtandfonline.com
Density Functional Theory (DFT): To calculate the electronic properties of the molecules, which is particularly important for understanding the reactivity of the catechol group, its antioxidant potential, and its mechanism of radical scavenging. rsc.org
By integrating these computational tools, researchers can move from broad screening to a more rational, hypothesis-driven design of potent and selective this compound derivatives.
| Computational Method | Application in Benzimidazole (B57391) Research | Future Application for this compound |
| Molecular Docking | Predicting binding modes in enzymes like MEK, DprE1, and Topoisomerase I. nih.govtandfonline.comacs.org | Screening for novel protein targets and optimizing interactions within the binding site. |
| QSAR | Developing predictive models for the inhibitory activity of pyrazole-benzimidazolone hybrids. biointerfaceresearch.com | Guiding the design of derivatives with enhanced potency and selectivity. |
| MD Simulations | Assessing the stability of benzimidazole inhibitors in complex with their target proteins. nih.govtandfonline.com | Validating docking poses and understanding the dynamic nature of the drug-receptor interaction. |
| DFT Calculations | Elucidating antioxidant mechanisms and calculating electronic properties of dihydroxy hydrazones. rsc.org | Characterizing the redox properties of the catechol moiety and its role in the mechanism of action. |
Development of Novel Multifunctional this compound Derivatives
The paradigm of "one-drug, one-target" is increasingly being complemented by the development of multifunctional molecules, or "hybrid drugs," designed to engage multiple targets simultaneously. nih.gov This approach can lead to enhanced efficacy, reduced potential for drug resistance, and the ability to address complex, multifactorial diseases. The benzimidazole scaffold has already been used to create such multifunctional agents, for example, by linking it to other pharmacophores like coumarins or purines. nih.gov
This compound is an exceptionally promising platform for the rational design of novel multifunctional agents. The scaffold itself presents two distinct domains for exploitation:
The Bioactive Core: The rigid, tricyclic pyrido[1,2-a]benzimidazole structure can be tailored to inhibit a specific biological target, such as a protein kinase involved in cancer cell proliferation.
The Functional Catechol: The 7,8-diol group provides inherent antioxidant and metal-chelating properties. rsc.orgrsc.org
Future research should focus on designing hybrid molecules that leverage these two domains. For example, by attaching a known kinase inhibitor pharmacophore to the pyrido[1,2-a]benzimidazole core, it may be possible to create a single molecule that both blocks a key oncogenic signaling pathway and simultaneously combats the oxidative stress that contributes to cancer progression. nih.gov This strategy of combining distinct functional elements into a single chemical entity represents a sophisticated approach to tackling complex diseases and is a promising future direction for research centered on this unique scaffold. nih.gov
Q & A
Q. What are the foundational synthetic routes for Pyrido[1,2-a]benzimidazole-7,8-diol?
A metal-free, green synthesis method involves reacting 2-aminopyridines with cyclohexanones under aerobic conditions using molecular oxygen as an oxidant. This approach avoids transition-metal catalysts and achieves dehydrogenative aromatization, yielding the target compound with high efficiency . Traditional methods often require metal catalysts or harsh conditions, making this a sustainable alternative.
Q. How is the structure of Pyrido[1,2-a]benzimidazole derivatives validated experimentally?
Structural elucidation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., enol/keto tautomers).
- NMR (¹H and ¹³C) confirms regiochemistry and substituent positions.
- UV-Vis spectrophotometry determines tautomeric equilibria by monitoring absorption shifts in solvents like DMSO or water. For example, the dominance of enol vs. keto forms can be quantified using pH-dependent spectral changes .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of pyrido-fused heterocycles?
Regioselectivity in pyrido[1,2-a]pyrimidin-2-ones is achieved via acylation of lithium amide bases with alkynoate esters, followed by thermal cyclization. The use of lithium amides ensures preferential formation of the 2-oxo isomer over the 4-oxo isomer, critical for accessing rare bicyclic scaffolds. This method is adaptable to aminoazines, enabling diverse nitrogen-rich heterocycles .
Q. What experimental strategies resolve contradictions in tautomeric equilibrium data for Pyrido[1,2-a]benzimidazole derivatives?
Conflicting reports on enol/keto dominance require multi-technique validation:
- Compare NMR chemical shifts (e.g., carbonyl vs. hydroxyl signals).
- Use UV-Vis to assess solvent-dependent tautomer ratios (e.g., polar aprotic solvents favor enol forms).
- Cross-reference with computational models (DFT) to predict stability .
Q. How can derivatives of this compound be designed for pH-dependent luminescence?
Introduce electron-donating/withdrawing substituents at the 7- and 8-positions to modulate π-conjugation. For example, Bragg and Townsend’s work on pyrido[1,2-a]indoles demonstrates that protonation at specific sites induces blue-shifted emission, a property exploitable in pH-sensitive probes. Annulation reactions with indole-2-carbaldehydes are key to such designs .
Q. What methodologies evaluate the biological activity of Pyrido[1,2-a]benzimidazole derivatives in disease models?
- Antibiofilm assays : Use microtiter plate models with bacterial strains (e.g., S. aureus) to quantify biofilm inhibition via crystal violet staining.
- Anticancer screening : Test cytotoxicity against lymphoma cell lines (e.g., peripheral T-cell lymphoma) using MTT assays, referencing patent data on pyrido[1,2-a]pyrimidinone derivatives .
Q. How are green chemistry principles applied to optimize Pyrido[1,2-a]benzimidazole synthesis?
Replace toxic oxidants with molecular oxygen in dehydrogenative aromatization. Monitor reaction efficiency via TLC and GC-MS, comparing yields and byproduct profiles to conventional methods. Solvent selection (e.g., ethanol/water mixtures) further enhances sustainability .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported tautomeric ratios across studies?
- Standardize solvent systems and pH conditions during UV-Vis analysis.
- Validate findings with complementary techniques (e.g., X-ray crystallography for solid-state tautomerism).
- Replicate experiments under identical conditions to isolate variables like humidity or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
